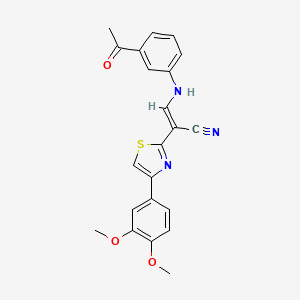

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

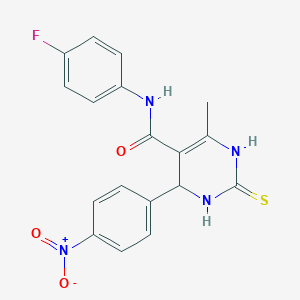

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a chemical compound with the molecular formula C9H13N3O3S . It has an average mass of 243.283 Da and a monoisotopic mass of 243.067764 Da . The compound is also known by its CAS Number: 2443-68-7 .

Synthesis Analysis

The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide and similar compounds involves the use of piperazine and N-Boc piperazine as building blocks or intermediates . These compounds serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis

The molecular structure of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape based on its conformation and intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide include its molecular formula, average mass, and monoisotopic mass . More detailed properties such as melting point, boiling point, density, etc., are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

1. Catalytic Applications

N-methoxybenzamides, which include derivatives like N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide, are utilized in catalytic processes. For instance, they are used in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, showcasing their role in efficient and selective chemical synthesis processes (Rakshit et al., 2011).

2. Corrosion Inhibition

These compounds have demonstrated effectiveness in corrosion inhibition, particularly in protecting carbon steel in hydrochloric acid solutions. Their ability to form adsorption films on metal surfaces highlights their potential in industrial applications (Esmaeili et al., 2015).

3. Antimicrobial Properties

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. They show potential in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

4. Pharmaceutical Development

These compounds have been explored for creating potent antistaphylococcal compounds with improved pharmaceutical properties. Their potential as inhibitors of the bacterial cell division protein FtsZ suggests applications in developing new antibiotics (Haydon et al., 2010).

5. Antimicrobial Agent Synthesis

Studies have also focused on synthesizing linear dipeptide derivatives based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide, which demonstrated good antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Moustafa et al., 2018).

6. Organocatalysis

These benzamide derivatives can serve as catalysts for hydrazone and oxime formation, a process widely used in chemistry and biology for molecular conjugation. Their ability to speed up these reactions showcases their utility in diverse chemical and biological applications (Crisalli & Kool, 2013).

Mecanismo De Acción

Target of Action

The primary targets of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide are currently unknown. This compound is a derivative of hydrazine, which is known to have various biological activities . .

Mode of Action

As a hydrazine derivative, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Hydrazine derivatives are known to be involved in various biochemical pathways, including those related to cell proliferation and apoptosis . .

Result of Action

Given its structural similarity to other hydrazine derivatives, it may exhibit a range of biological activities . .

Propiedades

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXGADYLQTIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2991351.png)

amine](/img/structure/B2991352.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)

![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)